1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate

Catalog No.
S13128630
CAS No.
M.F
C16H22Cl3NO2
M. Wt
366.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl...

Product Name

1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate

IUPAC Name

1-chloroethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

Molecular Formula

C16H22Cl3NO2

Molecular Weight

366.7 g/mol

InChI

InChI=1S/C16H22Cl3NO2/c1-13(19)22-16(21)4-2-3-14-5-7-15(8-6-14)20(11-9-17)12-10-18/h5-8,13H,2-4,9-12H2,1H3

InChI Key

RXZWCIDVNSYZRH-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl)Cl

1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate, commonly referred to as Prednimustine, is a synthetic compound utilized primarily in chemotherapy for the treatment of various cancers, including leukemias and lymphomas. This compound is an ester formed by the reaction of prednisolone and chlorambucil, combining the anti-inflammatory properties of glucocorticoids with the alkylating effects of nitrogen mustards. The molecular formula for this compound is C35H45Cl2NO6, and it has a molar mass of approximately 646.65 g/mol .

  • Esterification: The formation of the ester bond occurs between prednisolone and chlorambucil, where the hydroxyl group of prednisolone reacts with the carboxylic acid group of chlorambucil.
  • Alkylation: The bis(2-chloroethyl)amino moiety acts as an alkylating agent, which can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent cell death in rapidly dividing cancer cells.

These reactions are crucial for the compound's therapeutic efficacy in targeting cancer cells.

Prednimustine exhibits significant biological activity due to its dual mechanism of action. As an alkylating agent, it interferes with DNA replication and transcription, leading to apoptosis in cancer cells. Additionally, its glucocorticoid component provides anti-inflammatory effects, which can help mitigate some side effects associated with chemotherapy. Clinical studies have shown that Prednimustine can effectively reduce tumor burden in patients with hematological malignancies .

The synthesis of 1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate typically involves:

  • Preparation of Chlorambucil: Chlorambucil is synthesized from phenylbutyric acid and nitrogen mustard derivatives.
  • Esterification Reaction: Prednisolone is reacted with chlorambucil under acidic conditions to facilitate ester formation.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical use.

The detailed mechanisms and conditions for these reactions can vary based on laboratory protocols but generally follow established organic synthesis techniques.

Prednimustine is primarily used in oncology as a chemotherapeutic agent. Its applications include:

  • Treatment of leukemias
  • Management of lymphomas
  • Potential use in combination therapies with other chemotherapeutic agents to enhance efficacy and reduce resistance

Due to its unique structure combining glucocorticoid and alkylating properties, it offers a multifaceted approach to cancer treatment.

Research on interaction studies involving 1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate has indicated that it may interact with various cellular pathways:

  • DNA Repair Mechanisms: The compound's alkylating properties can lead to DNA damage that activates repair pathways, which may influence the effectiveness of concurrent therapies.
  • Drug Resistance: Studies suggest that understanding how this compound interacts with cellular efflux pumps could provide insights into overcoming drug resistance in certain cancers.

These interactions are critical for optimizing treatment regimens and improving patient outcomes.

Several compounds share structural similarities or mechanisms of action with 1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
ChlorambucilNitrogen mustard structureDirectly used as an alkylating agent in cancer therapy
Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrateSimilar bis(2-chloroethyl)amino moietyMethyl ester variant; potentially different pharmacokinetics
(2,5-dioxopyrrolidin-1-yl) 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoateContains a dioxopyrrolidine ringMay exhibit different biological activity due to ring structure

These compounds highlight the diversity within this class of drugs while underscoring the unique combination of properties found in Prednimustine that contribute to its therapeutic effectiveness.

The development of aryl nitrogen mustard derivatives has evolved significantly since their initial discovery, with synthetic methodologies progressing from basic alkylation procedures to sophisticated multi-step protocols [4] [7]. Historical approaches to synthesizing compounds similar to 1-chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate have primarily focused on the sequential introduction of functional groups through established organic transformation pathways [18].

Early synthetic strategies employed direct alkylation of aniline derivatives with 2-chloroethyl halides under basic conditions [11]. The classical method involved treating N-phenyldiethanolamine precursors with chlorinating agents such as thionyl chloride or phosphorus trichloride at elevated temperatures ranging from 50-100°C [15]. These initial protocols typically yielded the desired nitrogen mustard functionality through nucleophilic substitution mechanisms, though yields were often modest due to competing side reactions [12].

The progression toward more efficient synthetic routes led to the development of improved methodologies utilizing 2,3,5,6-tetrafluorophenyl ester derivatives as intermediates [7]. These activated esters demonstrated enhanced reactivity profiles and allowed for milder reaction conditions while maintaining acceptable yields. Research conducted on similar aryl nitrogen mustard conjugates showed that reaction times could be reduced from 12-24 hours to 6-8 hours when employing these activated intermediates [4].

Temperature optimization studies revealed that maintaining reaction temperatures between 70-80°C provided optimal conversion rates while minimizing decomposition pathways [18]. The use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide proved essential for achieving complete dissolution of reactants and facilitating efficient heat transfer during the transformation [13].

Esterification Strategies for Butanoate Functionalization

Esterification methodologies for incorporating butanoate functionality into nitrogen mustard frameworks have employed various coupling strategies and reaction conditions [1] [5] [8]. The most prevalent approach involves the direct esterification of 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid with 1-chloroethanol under acidic catalysis conditions [22] [24].

Classical esterification procedures utilize concentrated sulfuric acid or hydrochloric acid as catalysts, with reaction temperatures maintained between 60-80°C for optimal conversion rates [8] [22]. The mechanism proceeds through protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic attack of the alcohol oxygen on the electrophilic carbon center [24]. Water elimination completes the transformation, yielding the desired ester product along with water as a byproduct [8].

Alternative esterification strategies have employed coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine for enhanced reaction efficiency [13]. These methods typically require anhydrous conditions and inert atmosphere protection to prevent hydrolysis of the coupling reagents [13]. Reaction times using these protocols range from 4-12 hours at room temperature, providing yields comparable to thermal esterification methods while operating under milder conditions [13].

Esterification MethodTemperature (°C)Time (hours)Yield (%)Solvent System
Acid-catalyzed thermal70-808-1275-85Neat or toluene
Carbodiimide coupling20-254-880-90Dichloromethane
Mixed anhydride0-252-670-80Tetrahydrofuran

The optimization of esterification conditions has demonstrated that solvent selection significantly impacts both reaction rate and product purity [5]. Toluene-based systems provide excellent thermal stability and facilitate easy product isolation through distillation, while dichloromethane systems offer superior dissolution properties for polar substrates [5] [22].

Chloroethyl Group Incorporation Methodologies

The incorporation of chloroethyl functionalities represents a critical synthetic challenge in mustard compound preparation, requiring careful control of reaction conditions to achieve selective chlorination while preventing over-alkylation [9] [10] [25]. Multiple methodologies have been developed for introducing 1-chloroethyl groups into organic frameworks, each with distinct advantages and limitations [25] [26].

The most established approach utilizes the reaction of ethyl chloroformate with acetaldehyde in the presence of catalytic amounts of pyridine or benzyltributylammonium chloride [25] [26]. This transformation proceeds through a phosgene-mediated mechanism, generating 1-chloroethyl chloroformate as an intermediate that subsequently undergoes nucleophilic substitution with appropriate nucleophiles [25]. Yields of 96.3% have been reported under optimized conditions using this methodology [25].

Alternative chlorination strategies employ thionyl chloride as the chlorinating agent, particularly for converting hydroxyl groups to chloroalkyl functionalities [20]. The reaction typically proceeds at temperatures between 30-70°C in the presence of N,N-dimethylaniline catalysts, with molar ratios of catalyst:substrate:thionyl chloride optimized at 0.015:1:1.1 for maximum efficiency [20]. This approach offers advantages in terms of substrate scope and functional group tolerance compared to phosgene-based methods [20].

Chlorination MethodReagentTemperature (°C)Yield (%)Reaction Time
Phosgene-acetaldehydeClCOOCCl₃20-2596.32 hours
Thionyl chlorideSOCl₂50-7085-924-6 hours
Methanesulfonyl chlorideMsCl0-25791-3 hours

Recent developments in chloroethyl incorporation have explored the use of methanesulfonyl chloride as a milder alternative to traditional chlorinating agents [15]. This methodology involves initial mesylation of hydroxyl precursors followed by nucleophilic displacement with chloride ions, providing good yields while operating under relatively mild conditions [15]. The two-step sequence typically requires 1-3 hours total reaction time and achieves yields of 79% for the overall transformation [15].

Purification and Yield Optimization Techniques

Purification methodologies for nitrogen mustard derivatives require specialized techniques due to the reactive nature of these compounds and their tendency toward decomposition under standard chromatographic conditions [17] [30]. Column chromatography using silica gel has been identified as the most versatile purification method, though specific eluent compositions must be carefully optimized to prevent product degradation [17].

Research on flavonoid nitrogen mustard derivatives demonstrated that methanol:dichloromethane (1:40) represents the optimal eluent composition for silica gel chromatography [17]. This solvent system provides sufficient polarity to elute the desired products while maintaining chemical stability throughout the purification process [17]. Alternative eluent systems utilizing ethyl acetate:hexane gradients have shown promise for compounds with varying polarity profiles [13].

Yield optimization studies have revealed that reaction solvent selection dramatically impacts both conversion efficiency and product isolation [17] [33]. Acetonitrile has emerged as the preferred reaction medium for nitrogen mustard synthesis, providing superior dissolution properties and facilitating complete conversion under reflux conditions [17]. Optimal reaction times of 48 hours under reflux have been established for achieving maximum yields while minimizing side product formation [17].

Temperature control during synthesis represents another critical parameter for yield optimization [18] [33]. Microwave-assisted heating has demonstrated significant advantages over conventional thermal methods, reducing reaction times from 48 hours to 5-10 minutes while maintaining comparable yields [33]. The use of microwave irradiation at 100 watts power and 80°C provides optimal conditions for rapid conversion while preventing thermal decomposition [33].

Purification MethodEluent SystemRecovery (%)Purity (%)
Silica gel chromatographyMeOH:CH₂Cl₂ (1:40)85-9295-98
Alumina chromatographyEtOAc:Hexane gradient78-8592-95
RecrystallizationEtOH:CH₂Cl₂ (1:1)70-8098-99

Advanced purification techniques have incorporated the use of neutral aluminum oxide as an alternative stationary phase for compounds sensitive to acidic silica gel conditions [29]. This approach has proven particularly effective for malononitrile derivatives of nitrogen mustard compounds, providing clean separations with minimal product decomposition [29].

Green Chemistry Approaches in Mustard Compound Synthesis

The development of environmentally sustainable synthetic methodologies for nitrogen mustard derivatives has gained significant attention in recent years, with researchers focusing on reducing solvent consumption, minimizing waste generation, and improving atom economy [19] [32] [35]. Green chemistry principles have been successfully applied to various aspects of mustard compound synthesis, resulting in cleaner and more efficient synthetic protocols [19].

Mechanochemical synthesis using ball milling techniques has emerged as a promising solvent-free alternative to traditional solution-phase methods [35] [36] [40]. This approach utilizes mechanical energy to drive chemical transformations without requiring organic solvents, significantly reducing environmental impact while often providing enhanced reaction rates [35]. Ball milling methodologies have demonstrated particular effectiveness for Knoevenagel condensation reactions and related carbon-carbon bond forming processes relevant to nitrogen mustard synthesis [35].

Microwave-assisted synthesis represents another major advancement in green chemistry applications for heterocyclic compound preparation [33]. This technology provides rapid heating and precise temperature control while dramatically reducing reaction times from hours to minutes [33]. Studies on nitrogen-containing five-membered heterocycles have shown that microwave irradiation can achieve comparable or superior yields to conventional heating methods while using minimal solvent quantities [33].

Green MethodSolvent ReductionTime ReductionEnergy Savings
Mechanochemical100% elimination50-90%60-80%
Microwave-assisted70-90%80-95%40-70%
Ionic liquid systems50-80%30-60%20-50%

Ionic liquid systems have been explored as environmentally benign reaction media for nitrogen mustard synthesis and degradation [38]. These non-volatile solvents offer unique properties including thermal stability, wide electrochemical windows, and tunable physicochemical characteristics [38]. Research on chemical warfare agent degradation using ionic liquids containing superoxide ions has demonstrated complete destruction of nitrogen mustard compounds under ambient conditions [38].

Water-based synthetic protocols represent the ultimate goal in green chemistry applications for organic synthesis [33]. Recent developments have achieved aqueous-phase synthesis of spirooxindole derivatives and related nitrogen-containing heterocycles using catalyst-free conditions [33]. These methodologies typically operate at moderate temperatures (100°C) and provide good yields while eliminating organic solvent requirements entirely [33].

¹H Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate through characteristic chemical shift patterns and coupling constants. The nitrogen mustard moiety exhibits distinctive triplet signals at 3.4-3.8 ppm corresponding to the four protons of the N-CH₂CH₂Cl groups, with coupling constants of 6.7-7.2 Hz indicating vicinal coupling between methylene protons [1] [2]. The aromatic protons appear as multiplets in the 6.8-7.6 ppm region, with para-disubstituted benzene rings showing characteristic AA'BB' coupling patterns [3] [4].

The chloroethyl ester portion demonstrates a distinctive doublet at 1.3-1.4 ppm for the methyl group and a quartet at 5.0-5.2 ppm for the CHCl proton, with a coupling constant of 6.7 Hz confirming the CHCl-CH₃ relationship [5] [6]. The butanoate chain manifests as complex multipiples between 2.4-2.8 ppm, with the α-methylene protons to the carbonyl appearing downfield due to deshielding effects [7] [8].

¹³C Nuclear Magnetic Resonance Spectroscopy

¹³C Nuclear Magnetic Resonance analysis reveals distinct carbon environments characteristic of the compound structure. The nitrogen mustard carbons appear at 42-45 ppm for the N-CH₂ carbons and 76-78 ppm for the CH₂Cl carbons, reflecting the electron-withdrawing effect of chlorine [9] [10]. The aromatic carbons span 112-132 ppm, with the para-substituted benzene showing characteristic chemical shifts at 112-118 ppm for the carbons ortho to nitrogen and 128-132 ppm for the remaining aromatic carbons [11] [12].

The carbonyl carbon of the ester appears at approximately 172 ppm, while the CHCl carbon resonates at 78-82 ppm due to the deshielding effect of the chlorine substituent [4] [13]. The aliphatic chain carbons of the butanoate portion exhibit chemical shifts between 22-35 ppm, with the methyl carbon of the chloroethyl group appearing at 22-24 ppm [14] [15].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides complementary vibrational information for structural characterization. The C-Cl stretching vibrations appear as strong absorptions in the 600-800 cm⁻¹ region, with the characteristic frequency at 664 cm⁻¹ for the chloroethyl groups [16] [17]. The N-C stretching modes manifest as medium intensity bands at 1050-1200 cm⁻¹, specifically around 1070 cm⁻¹ for the nitrogen mustard functionality [18] [19].

The ester carbonyl exhibits a strong absorption at 1720-1750 cm⁻¹, typically centered at 1735 cm⁻¹ for aliphatic esters [20] [21]. Aromatic C=C stretching vibrations appear as medium to strong bands in the 1450-1600 cm⁻¹ region, with characteristic peaks at 1510 cm⁻¹ for para-disubstituted benzene rings [14] [22]. Aliphatic C-H stretching occurs at 2850-2950 cm⁻¹, while aromatic C-H stretching appears at 3000-3100 cm⁻¹ [23] [24].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate reveals characteristic fragmentation pathways typical of nitrogen mustard derivatives. The molecular ion peak appears with low intensity (5-15% relative intensity) due to the instability of the radical cation, spanning m/z 246-408 depending on the specific derivative [25] [26]. Primary fragmentation involves chlorine atom loss, producing [M-Cl]⁺ ions at m/z 211-373 with moderate intensity (25-40%) [27] [28].

Alpha cleavage adjacent to nitrogen results in chloroethyl group loss, generating [M-CH₂CH₂Cl]⁺ fragments at m/z 183-345 with high relative intensity (40-60%) [29] [30]. The most significant fragmentation pathway involves cleavage of the entire bis(2-chloroethyl)amino moiety, producing [M-N(CH₂CH₂Cl)₂]⁺ ions at m/z 120-245 with moderate intensity (15-30%). The base peak typically occurs at m/z 63-107, corresponding to the chloroethyl cation [ClCH₂CH₂]⁺ or related rearrangement products [19] [28].

McLafferty rearrangement processes generate characteristic fragment ions at m/z 45-91 with moderate intensity (30-50%), involving hydrogen transfer and subsequent elimination reactions [18] [30]. These fragmentation patterns provide definitive structural confirmation and enable differentiation between structural isomers of nitrogen mustard derivatives.

X-ray Crystallographic Studies of Nitrogen Mustard Derivatives

X-ray crystallographic analysis of nitrogen mustard derivatives provides definitive three-dimensional structural information. Single crystal studies of related bis(2-chloroethyl)amino compounds reveal characteristic molecular geometries and intermolecular interactions [4] [13]. The crystal structure of 4-(bis(2-chloroethyl)amino)-2-hydroxybenzaldehyde demonstrates triclinic space group P-1 with unit cell parameters a = 7.2061(4) Å, b = 9.5043(5) Å, c = 9.9747(6) Å, and angles α = 70.249(2)°, β = 70.258(2)°, γ = 80.755(2)° [4].

Crystallographic studies of chiral 2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphospholidin-2-one derivatives reveal important conformational preferences [13]. The chloroethyl moieties adopt extended all-trans conformations in most structures, though gauche conformations with N-C-C-Cl torsion angles of approximately -65° are observed in some cases. The five-membered heterocyclic rings exhibit envelope conformations with the carbon atom bearing the phenyl or alkyl substituent as the flap [13] [6].

Intermolecular interactions in the crystal lattice include hydrogen bonding patterns, particularly N-H⋯Cl and N-H⋯O interactions that stabilize the crystal structure [5] [14]. Weak intramolecular Cl⋯N interactions have been identified in some nitrogen mustard derivatives, with distances ranging from 3.0-3.5 Å, contributing to conformational stability [23].

Computational Chemistry Validation of 3D Conformations

Density Functional Theory calculations provide theoretical validation of experimental structural parameters and conformational preferences. DFT calculations using the B3LYP functional with 6-311G(d,p) basis sets yield optimized geometries in excellent agreement with X-ray crystallographic data [9] [10]. Bond lengths calculated for C-Cl bonds (1.82-1.84 Å) show less than 2% deviation from experimental values (1.80-1.85 Å) [15] [11].

N-C bond lengths computed at 1.40-1.45 Å demonstrate excellent correlation with crystallographic measurements (1.39-1.46 Å), with deviations below 3% [12] [24]. Carbonyl C-O bond lengths calculated at 1.21-1.35 Å align closely with experimental observations (1.20-1.34 Å), showing deviations under 4%. Bond angles, particularly C-N-C angles computed at 115-120°, match experimental values of 114-121° within 5% accuracy [9] [15].

Conformational analysis reveals preferred dihedral angles of ±65-180° for the chloroethyl chains, consistent with experimental observations of ±60-175° [22] [23]. Frontier molecular orbital analysis indicates HOMO energies ranging from -6.1 to -6.6 eV and LUMO energies providing insights into reactivity patterns [15] [12]. Molecular electrostatic potential calculations identify nucleophilic sites localized on nitrogen and chlorine atoms, with the most negative regions centered on the nitrogen mustard nitrogen atoms [10] [24].

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

365.071612 g/mol

Monoisotopic Mass

365.071612 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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